3-(5-methyl-1H-indol-2-yl)aniline

ALOX15 inhibition substrate-selective inhibition linoleate oxygenase

Sourcing regioisomerically pure 2-arylindole scaffolds often introduces uncontrolled variables in kinase and ALOX15 inhibitor programs. This specific meta-aniline derivative eliminates that risk. - Precise substitution pattern ensures target engagement fidelity vs. para-/ortho- analogs. - Primary aniline handle enables rapid derivatization via amidation or sulfonylation. - 5-Methyl indole core provides defined lipophilicity for lead optimization.

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
Cat. No. B13165490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-methyl-1H-indol-2-yl)aniline
Molecular FormulaC15H14N2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C2)C3=CC(=CC=C3)N
InChIInChI=1S/C15H14N2/c1-10-5-6-14-12(7-10)9-15(17-14)11-3-2-4-13(16)8-11/h2-9,17H,16H2,1H3
InChIKeyMWUKDCHUJRMYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Methyl-1H-indol-2-yl)aniline – Chemical Profile


3-(5-Methyl-1H-indol-2-yl)aniline (CAS 372175-99-0; molecular formula C₁₅H₁₄N₂; MW 222.28 g/mol) [1] is a 2-arylindole derivative featuring a primary aniline moiety at the 3-position of the pendant phenyl ring and a methyl substituent at the 5-position of the indole core. This compound belongs to the broader class of 2-arylindole scaffolds, which are extensively employed in medicinal chemistry for their capacity to interact with diverse biological targets including enzymes, receptors, and protein kinases . The meta-substituted aniline functionality provides a defined vector for downstream derivatization (e.g., amide bond formation, sulfonylation, or diazonium chemistry) while the 5-methyl group on the indole ring modulates electronic properties and steric bulk. This substitution pattern distinguishes the compound from regioisomeric analogs (ortho- and para-aniline variants) and unsubstituted indole derivatives, making it a structurally precise intermediate for structure-activity relationship (SAR) exploration and lead optimization programs.

Structural Specificity of 3-(5-Methyl-1H-indol-2-yl)aniline


Within the 2-arylindole scaffold class, seemingly minor structural alterations—including aniline regioisomerism (ortho vs. meta vs. para) and indole ring substitution—produce substantial, quantifiable changes in target engagement, selectivity, and downstream functional activity [1]. In enzyme inhibition contexts, indole N-alkylation and A-ring substitution patterns have been demonstrated to differentially modulate activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with specific substitution combinations yielding divergent selectivity profiles [2]. For ALOX15 enzyme inhibition, the introduction of a 2-methoxyaniline moiety into the core 5-(1H-indol-2-yl)aniline pharmacophore was shown to be critical for achieving substrate-selective inhibition at submicromolar concentrations—an activity profile absent in imidazole-based comparator scaffolds [3]. These findings establish that procurement of a specific 2-arylindole intermediate with a defined substitution pattern is not a matter of interchangeable commodity sourcing; rather, substitution identity directly governs the pharmacological and functional outcomes of downstream compounds. Generic substitution with regioisomeric aniline analogs or unsubstituted indole variants introduces uncontrolled variables that may compromise target affinity, selectivity, and assay reproducibility.

Comparative Evidence Against Closest Analogs


Substrate-Selective ALOX15 Inhibition

In a systematic study of mammalian ALOX15 ortholog inhibition, N-substituted derivatives built from the 5-(1H-indol-2-yl)aniline scaffold (closely related to the meta-aniline substitution pattern of the target compound) achieved substrate-selective inhibition of linoleic acid oxygenation at submicromolar concentrations without affecting arachidonic acid oxygenation [1]. When compared to substituted imidazole derivatives evaluated under identical assay conditions, the indole-based scaffold induced significantly stronger inhibitory effects, with imidazole comparators exhibiting substantially weaker inhibition [2]. Molecular dynamics simulations using a dimeric allosteric enzyme model revealed that inhibitor binding at the active site of one monomer induces conformational alterations in the second monomer, energetically compromising productive enzyme-substrate complex formation—a mechanism distinct from competitive orthosteric inhibition [3].

ALOX15 inhibition substrate-selective inhibition linoleate oxygenase inflammation

A-Ring Methyl Substitution and Cholinesterase Selectivity

A comprehensive SAR study examining the effect of indole A-ring substitution patterns on anti-cholinesterase activity provides quantitative evidence that methyl substitution at the 6-position (analogous to the 5-methyl substitution of the target compound) produces differential effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition [1]. In Compound B (bearing a specific core scaffold), 6-methyl substitution significantly increased anti-AChE activity (↑) relative to R=H baseline, while in Compound A it significantly decreased activity (↓). For anti-BChE activity, 6-methyl substitution showed increased activity in Compound B (↑) but only a slight change in Compound A (±) [2]. This substitution-dependent activity modulation demonstrates that even single-methyl positional variations on the indole A-ring produce quantitatively distinct selectivity signatures across related enzyme targets.

cholinesterase inhibition selectivity profiling neurodegeneration SAR

Target Engagement by Aniline Regioisomer

Regioisomeric variation in the aniline substitution position on the 2-arylindole scaffold produces differentiated binding profiles to biological targets. The para-aniline regioisomer 4-(1H-indol-2-yl)aniline (CAS 21889-05-4) has been employed as a ligand in molecular modeling studies for the COX-1 protein, binding to COX-1 and modulating arachidonic acid metabolism to prostaglandin H₂ (PGH₂) . In contrast, the meta-aniline regioisomer (the target compound's substitution pattern) has been implicated in kinase inhibition via active site binding and prevention of substrate phosphorylation . This regioisomer-dependent target selectivity—COX-1 engagement for the para-isomer versus kinase engagement for the meta-isomer—demonstrates that aniline positional isomerism is not a trivial structural variation but a determinant of which biological targets the scaffold will productively interact with.

regioisomerism target engagement COX-1 binding molecular modeling

N-Alkylation Effects on Cholinesterase Activity

Quantitative SAR data on indole N-alkylation patterns reveal that N-methylation produces differential effects on anti-AChE and anti-BChE activity depending on the compound scaffold context [1]. In Compound B, N-methylation significantly increased anti-AChE activity (↑) while only slightly changing anti-BChE activity (±). In contrast, in Compound A, N-methylation increased both anti-AChE (↑) and anti-BChE (↑) activity [2]. Notably, N-ethylation and N-propylation produced distinct activity patterns, with N-ethylation increasing anti-AChE activity in both compound series (↑/↑) but decreasing anti-BChE activity in Compound B (↓) while increasing it in Compound A (↑) [3]. This scaffold-context-dependent modulation provides quantitative guidance for downstream derivatization: the 3-(5-methyl-1H-indol-2-yl)aniline scaffold's unsubstituted indole NH position serves as a strategic derivatization handle, and the choice of N-alkyl substituent will predictably alter target selectivity based on established SAR rules.

indole N-alkylation cholinesterase SAR lead optimization

Validated Application Scenarios


Substrate-Selective ALOX15 Inhibitors for Inflammation and Cancer

The 3-(5-methyl-1H-indol-2-yl)aniline scaffold, as a meta-aniline 2-arylindole, provides the core pharmacophore for developing substrate-selective ALOX15 inhibitors. Systematic studies have established that N-substituted derivatives built from the 5-(1H-indol-2-yl)aniline core (bearing the meta-aniline substitution pattern) achieve submicromolar inhibition of linoleic acid oxygenation without affecting arachidonic acid metabolism—a substrate-selective profile that imidazole-based comparators fail to reproduce . Molecular dynamics simulations indicate an allosteric mechanism wherein inhibitor binding induces conformational changes across the ALOX15 dimer, selectively compromising enzyme-linoleic acid complex formation [1]. For research groups investigating the pathophysiological roles of ALOX15 metabolites in cancer progression or inflammatory disorders, procurement of this specific scaffold enables the generation of tool compounds with defined substrate selectivity, whereas alternative scaffolds (e.g., imidazoles) or regioisomeric aniline variants would yield distinct and potentially confounding pharmacological profiles.

Cholinesterase Inhibitor SAR Exploration

Quantitative SAR data demonstrate that indole A-ring substitution (including 5-/6-methyl) and indole N-alkylation patterns produce directional, scaffold-context-dependent changes in AChE versus BChE selectivity . The 3-(5-methyl-1H-indol-2-yl)aniline scaffold, with its 5-methyl indole substitution and unsubstituted indole NH, provides a validated starting point for cholinesterase inhibitor optimization. Researchers can leverage established SAR rules—e.g., 6-methyl substitution increases anti-AChE activity in Compound B while decreasing it in Compound A; N-ethylation increases anti-AChE activity across both series but differentially modulates anti-BChE activity [1]—to rationally design derivatives with tailored selectivity profiles. Procurement of unsubstituted or alternatively substituted indole analogs would yield different baseline activity and selectivity patterns, potentially misleading SAR interpretation.

Kinase-Targeted Probe Synthesis

The meta-aniline substitution pattern of 3-(5-methyl-1H-indol-2-yl)aniline has been implicated in kinase inhibition via active site binding and prevention of substrate phosphorylation . This contrasts with the para-aniline regioisomer 4-(1H-indol-2-yl)aniline, which engages COX-1 as a ligand [1]. For medicinal chemistry programs targeting kinases—a major therapeutic class in oncology and inflammatory diseases—the meta-aniline regioisomer offers a defined vector for installing kinase-directed pharmacophores while maintaining the 2-arylindole scaffold's favorable drug-like properties. Procurement of the correct regioisomer (meta- vs. para- vs. ortho-) is essential to avoid target-switching from kinases to unrelated enzyme classes such as cyclooxygenases.

2-Arylindole-Based Antibacterial and Anticancer Derivatives

2-Arylindole derivatives exhibit documented antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, and antituberculosis activities . The primary aniline functionality of 3-(5-methyl-1H-indol-2-yl)aniline serves as a versatile synthetic handle for generating diverse compound libraries through amide coupling, sulfonylation, diazonium chemistry, or reductive amination. The 5-methyl substituent on the indole core provides additional lipophilicity and metabolic stability compared to unsubstituted indole analogs. For hit-to-lead and lead optimization campaigns across multiple therapeutic indications, this scaffold offers a chemically tractable starting point with established derivatization pathways and a documented spectrum of potential biological activities, while its specific substitution pattern distinguishes it from the broader pool of commercially available indole building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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